molecular formula C11H11BrF3NO B2763853 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 401577-72-8

2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B2763853
CAS No.: 401577-72-8
M. Wt: 310.114
InChI Key: WXSHRCARXLHQGZ-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide (CAS 401577-72-8) is a high-purity fluorinated organic compound offered as a specialized building block for chemical synthesis and drug discovery research. This molecule features a brominated butanamide chain coupled with an aniline ring bearing a trifluoromethyl (-CF 3 ) group at the ortho position. The incorporation of the -CF 3 group is a critical strategy in modern medicinal chemistry, as it can profoundly influence a compound's properties by affecting its lipophilicity, metabolic stability, and binding affinity, which may lead to improved biological activity and pharmacokinetic profiles . With a molecular formula of C 11 H 11 BrF 3 NO and a molecular weight of 310.11 g/mol , this reagent serves as a versatile intermediate for constructing more complex molecules. The reactive bromo and amide functional groups make it a valuable precursor for further synthetic modifications, particularly in the development of new chemical entities. The compound is classified as hazardous and carries warning statements. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area . This product is intended for research and further manufacturing applications only. It is not manufactured for, and must not be used for, direct human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-2-8(12)10(17)16-9-6-4-3-5-7(9)11(13,14)15/h3-6,8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSHRCARXLHQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the bromination of N-[2-(trifluoromethyl)phenyl]butanamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-N-[2-(trifluoromethyl)phenyl]butanamide serves as an important intermediate in the synthesis of pharmaceuticals. Compounds with similar structures have been associated with significant pharmacological properties, including anti-inflammatory and anticancer activities. The trifluoromethyl group enhances the compound's metabolic stability, making it a candidate for further drug development .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in studying reaction mechanisms. It can participate in various chemical reactions due to its electrophilic nature, making it valuable for developing new synthetic pathways .

Proteomics Research

In proteomics, this compound is employed to study protein interactions and functions. Its ability to modify proteins can provide insights into their roles in biological processes, aiding in the understanding of complex cellular mechanisms.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryIntermediate for synthesizing pharmaceuticals; potential anti-inflammatory and anticancer properties
Organic SynthesisReagent for studying reaction mechanisms; valuable for developing new synthetic pathways
Proteomics ResearchUsed to study protein interactions and functions; aids understanding of cellular mechanisms

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Bromine vs. Ketone: The presence of bromine in the target compound contrasts with the ketone in 3-oxo-N-[2-(trifluoromethyl)phenyl]butanamide.
  • Trifluoromethyl vs. Trifluoromethoxy : The 2-CF₃ group in the target compound provides steric hindrance and electron-withdrawing effects, whereas the 4-OCF₃ group in the analog from offers similar electronegativity but at a para position, altering binding interactions in hypothetical receptor models .

Impact of Chain Length and Substituent Positioning

  • Butanamide vs. Propanamide : The target compound’s butanamide chain (four carbons) offers greater conformational flexibility compared to shorter propanamide derivatives (e.g., 2-bromo-N-(2,6-difluorophenyl)propanamide). Longer chains may enhance membrane permeability in biological systems .
  • Ortho vs.

Stability and Impurity Profiles

highlights impurities such as 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide , which shares a bromoacetamide backbone. The presence of nitro or carbonyl groups in such analogs may increase susceptibility to hydrolysis or photodegradation, suggesting that the target compound’s stability depends on protecting-group strategies during synthesis .

Biological Activity

2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H11BrF3NO
  • Molecular Weight : 310.11 g/mol

The presence of bromine and trifluoromethyl groups enhances the compound's reactivity and binding affinity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit the activity of certain enzymes, disrupting metabolic pathways.
  • Cellular Pathway Disruption : The compound may interfere with cellular signaling pathways, leading to altered cell function and proliferation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Studies

A study demonstrated that derivatives of this compound showed significant antimicrobial activity against several strains of bacteria. The structure-activity relationship (SAR) revealed that modifications to the trifluoromethyl group could enhance efficacy against specific pathogens.

Anticancer Research

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, a recent investigation found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, with an IC50 value indicating potent anticancer properties .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells ,
Enzyme InhibitionPotential inhibition of specific enzymes,

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its organofluorine structure, which may enhance metabolic stability and alter its distribution within biological systems. Further studies are necessary to fully characterize these properties and their implications for therapeutic use .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide to improve yield and purity? A:

  • Reaction Conditions: Optimize solvent systems (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions like hydrolysis of the bromo group. Use coupling agents such as EDC/HOBt for amide bond formation .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Catalysts: Explore Pd-catalyzed cross-coupling for introducing the trifluoromethyl group, ensuring inert atmospheres to prevent decomposition .

Structural Characterization

Q: What advanced spectroscopic methods are recommended for characterizing this compound? A:

  • NMR: Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm the bromo, trifluoromethyl, and amide moieties. 19F^{19}\text{F}-NMR is critical for verifying CF3_3 substitution patterns .
  • Mass Spectrometry: High-resolution MS (HRMS) with ESI+ ionization confirms the molecular ion peak (expected m/z: ~308.0). Compare with PubChem data (InChIKey: SYZGXVJQDWMJCI-UHFFFAOYSA-N) .
  • X-ray Crystallography: Resolve crystal structures to analyze steric effects from the ortho-trifluoromethyl group, which may influence biological interactions .

Biological Activity Mechanisms

Q: How do the bromine and trifluoromethyl groups influence biological interactions? A:

  • Bromine: Enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., proteases). Use kinetic assays (e.g., IC50_{50} determination) to quantify inhibition .
  • Trifluoromethyl: Increases lipophilicity (logP ~2.5) and metabolic stability. Molecular docking studies (e.g., AutoDock Vina) can predict binding to hydrophobic pockets in targets like kinase domains .
  • Comparative Studies: Replace Br with Cl or CF3_3 with CH3_3 to isolate substituent effects. Use SPR (surface plasmon resonance) to measure binding affinity changes .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported bioactivities of halogenated butanamides? A:

  • Systematic Variation: Synthesize analogs (e.g., para vs. ortho substituents) and test in standardized assays (e.g., NIH/3T3 cell viability). Control for batch-to-batch purity differences via COA (Certificate of Analysis) .
  • Meta-Analysis: Cross-reference PubChem, CAS, and EPA DSSTox entries to validate physicochemical properties. Discrepancies in logP or solubility may explain divergent bioactivity .

Stability and Storage

Q: What best practices ensure stability in long-term studies? A:

  • Storage Conditions: Store at –20°C under argon in amber vials to prevent photodegradation. Monitor degradation via LC-MS every 6 months .
  • Buffering: In biological assays, use PBS (pH 7.4) with 0.1% BSA to prevent aggregation. Preclude DMSO concentrations >1% to avoid solvent toxicity .

Mechanistic Studies in Organic Synthesis

Q: What approaches elucidate reaction mechanisms involving this compound? A:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs (e.g., 2H^{2}\text{H}-butanamide) to identify rate-determining steps in SN2 bromine displacement .
  • Computational Modeling: DFT calculations (Gaussian 16) can map transition states for amide bond formation or CF3_3 group rotation barriers .
  • Trapping Intermediates: Quench reactions at timed intervals and analyze intermediates via GC-MS or in-situ IR spectroscopy .

Toxicity and Safety Profiling

Q: What methodologies assess the compound’s toxicity in preclinical research? A:

  • In Vitro: Conduct MTT assays on HepG2 cells to measure cytotoxicity (EC50_{50}). Compare with structurally similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) .
  • In Vivo: Administer doses (1–100 mg/kg) in rodent models, monitoring hepatic enzymes (ALT/AST) and renal function (BUN/creatinine) .

Comparative Pharmacokinetics

Q: How does the pharmacokinetic profile compare to analogs lacking bromine or CF3_3? A:

  • ADME Studies: Use radiolabeled 14C^{14}\text{C}-butanamide to track absorption in Caco-2 cell monolayers. The CF3_3 group may reduce CYP450 metabolism, extending half-life .
  • Plasma Protein Binding: Employ equilibrium dialysis to measure unbound fraction. Bromine’s electronegativity may increase albumin binding (~90%) .

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